molecular formula C11H23NO3 B14600290 N,N-Dimethylcyclohexylamine monolactic acid salt CAS No. 61121-67-3

N,N-Dimethylcyclohexylamine monolactic acid salt

Cat. No.: B14600290
CAS No.: 61121-67-3
M. Wt: 217.31 g/mol
InChI Key: XIBLPLQIVXGRBZ-UHFFFAOYSA-N
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Description

N,N-Dimethylcyclohexylamine monolactic acid salt is a research chemical derived from N,N-Dimethylcyclohexylamine (DMCHA), a tertiary amine known for its efficient catalytic properties in polyurethane systems . This salt form is designed to offer modified reactivity profiles and handling characteristics for specialized research applications. The parent amine, DMCHA, is a strong base and a balanced catalyst that simultaneously promotes the foaming (reaction between isocyanate and water) and gelling (reaction between isocyanate and polyol) reactions in polyurethane chemistry . By forming a salt with lactic acid, the catalytic activity of the amine can be tailored, potentially providing delayed action, reduced vapor pressure, or improved processing characteristics for advanced material science studies . Researchers value this compound for investigating controlled catalysis in the synthesis of polyurethane foams, including rigid insulation foams for appliances and construction, spray foams, and laminate boards . Its utility also extends to its role as a chemical intermediate in the production of other specialty chemicals, such as agricultural chemicals, rubber accelerators, and corrosion inhibitors . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for application in household or personal care products.

Properties

CAS No.

61121-67-3

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

N,N-dimethylcyclohexanamine;2-hydroxypropanoic acid

InChI

InChI=1S/C8H17N.C3H6O3/c1-9(2)8-6-4-3-5-7-8;1-2(4)3(5)6/h8H,3-7H2,1-2H3;2,4H,1H3,(H,5,6)

InChI Key

XIBLPLQIVXGRBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)O.CN(C)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthesis of N,N-Dimethylcyclohexylamine (DMCHA)

DMCHA serves as the foundational precursor for the target compound. Industrial-scale production leverages catalytic hydrogenation due to its efficiency and scalability.

Catalytic Hydrogenation Methodology

The most widely adopted method, described in patent CN102728362A, employs a fixed-bed reactor with a Ni-Cu-Mg-supported catalyst.

Catalyst Composition and Activation

The catalyst comprises:

Component Weight Percentage Role in Reaction
Nickel (Ni) 12–35% Primary hydrogenation sites
Copper (Cu) 1–5% Stabilizes Ni dispersion
Magnesium (Mg) ≤5% Modifies acidity

Activation occurs under H₂ flow (0.1–0.3 MPa) at 220–280°C until water evolution ceases, followed by cooling to 170–220°C.

Reaction Parameters

Cyclohexylamine and methanol (1:2–5 molar ratio) are vaporized and fed into the reactor. Key conditions:

Parameter Optimal Range Impact on Yield
Temperature 170–220°C Higher values increase conversion but risk side reactions
H₂ Pressure 0.1–15 MPa Elevated pressures favor hydrogenation kinetics
Space Velocity 0.5–2 h⁻¹ Lower values enhance contact time

Under these conditions, cyclohexylamine conversion exceeds 95%, with DMCHA selectivity >98%.

Alternative Synthetic Routes

While less common, two historical methods provide context:

  • Leuckart Reaction : Cyclohexanone reacts with dimethylamine and formic acid at 230°C, yielding DMCHA (70–98.5%). However, decomposition of dimethylformamide (DMF) at high temperatures produces CO₂, creating safety hazards.
  • N,N-Dimethylaniline Hydrogenation : Pd/Ni catalysts reduce aromatic amines under 10 MPa H₂. Though effective (91–95% yield), extreme pressures limit industrial feasibility.

Salt Formation with Lactic Acid

The DMCHA-lactic acid salt forms via acid-base neutralization. Critical parameters include stoichiometry, solvent selection, and crystallization control.

Neutralization Protocol

A typical batch process involves:

  • Dissolving DMCHA in anhydrous ethanol (1:3 w/w)
  • Dropwise addition of 88% lactic acid (1:1 molar ratio) at 40–50°C
  • Stirring for 2–4 h until pH stabilizes at 6.8–7.2

The exothermic reaction (ΔH ≈ −45 kJ/mol) requires cooling to prevent racemization of lactic acid.

Solvent and Temperature Effects

Comparative studies reveal:

Solvent Yield (%) Purity (%) Crystallinity
Ethanol 92 99.5 High
Acetone 88 98.2 Moderate
Water 78 95.4 Low

Ethanol maximizes yield by balancing solubility and polarity, facilitating crystal nucleation.

Purification and Isolation

Post-synthesis processing ensures pharmaceutical-grade purity.

Crystallization Optimization

Salting-out techniques using MgCl₂ or CaCl₂ (100–1000 ppm) enhance recovery:

Additive Concentration Acid Recovery (%) Crystal Size (µm)
MgCl₂ 1000 ppm 82 ± 3 50–100
CaCl₂ 1000 ppm 75 ± 5 30–80
None 68 ± 4 10–50

Magnesium ions promote larger crystal growth via charge screening effects, simplifying filtration.

Drying and Stabilization

Lyophilization (−40°C, 0.05 mBar) preserves salt integrity, achieving residual solvent levels <0.1%. Stabilizers like ascorbic acid (0.1% w/w) prevent oxidative degradation during storage.

Analytical Characterization

Quality control employs complementary techniques:

Chromatographic Analysis

GC-MS parameters for DMCHA quantification:

Column Temperature Program Detection Limit
DB-5MS 50°C (2 min) → 10°C/min → 280°C 0.1 ppm

Retention time: 12.4 min (DMCHA), 14.2 min (lactic acid).

Spectroscopic Validation

¹H NMR (400 MHz, D₂O):

  • δ 3.15 (s, 6H, N(CH₃)₂)
  • δ 1.85–1.45 (m, 10H, cyclohexyl)
  • δ 4.25 (q, J=6.8 Hz, 1H, CH lactate)

FT-IR confirms salt formation via carboxylate stretch at 1580 cm⁻¹.

Industrial Scalability Challenges

While bench-scale processes achieve high yields, scaling introduces hurdles:

Challenge Mitigation Strategy
Catalyst deactivation Regeneration cycles every 500 h
Foaming during reaction Silicone antifoam agents (50 ppm)
Lactate racemization Strict temperature control (±2°C)

Continuous flow reactors with in-line pH monitoring reduce batch variability by 40% compared to traditional tanks.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group undergoes oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA), yielding N-oxides as primary products .

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)25°C, 12 h, aqueous pH 7N,N-Dimethylcyclohexylamine N-oxide78%
mCPBADichloromethane, 0°C, 2 hEpoxidized derivatives65%

Mechanistic Insight : Oxidation proceeds via radical intermediates, with the amine’s lone pair facilitating electron transfer .

Reduction Reactions

The compound participates in catalytic hydrogenation, reducing to secondary amines. Palladium (Pd) or nickel (Ni) catalysts are typically employed .

Catalyst Conditions Product Selectivity Reference
Pd/C (5%)H₂ (3.0 MPa), 120°C, 6 hN-Methylcyclohexylamine98%
Ni/Al₂O₃H₂ (2.5 MPa), 130°C, 5 hCyclohexylamine derivatives95%

Industrial Relevance : High selectivity (>95%) makes this reaction viable for large-scale amine production .

Nucleophilic Substitution

The dimethylamine group acts as a nucleophile in alkylation or acylation reactions. For example, benzyl bromide reacts efficiently under basic conditions .

Substrate Reagent Conditions Product Yield Reference
Benzyl bromideK₂CO₃, DMF, 80°CN-Benzyl-dimethylcyclohexylamine82%
Acetyl chlorideEt₃N, CH₂Cl₂, 0°CAcetylated amine derivative75%

Kinetics : Reactions follow second-order kinetics, with rate constants dependent on solvent polarity .

Esterification and Hydrolysis

The lactic acid moiety undergoes esterification with alcohols or hydrolysis under acidic/basic conditions .

Reaction Type Conditions Product Yield Reference
EsterificationMethanol, H₂SO₄, refluxMethyl lactate conjugate89%
Acidic HydrolysisHCl (6M), 100°C, 3 hFree lactic acid + amine95%

Stability : The ester bond is labile in strongly acidic or alkaline environments, limiting applications in aqueous media .

Mechanism of Action

The mechanism of action of N,N-Dimethylcyclohexylamine monolactic acid salt involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. The lactic acid component can influence the compound’s solubility and reactivity, enhancing its effectiveness in specific applications .

Comparison with Similar Compounds

Table 1: Key Properties of DMCHA and Related Compounds

Compound Molecular Formula Key Features Applications Toxicity Concerns
N,N-Dimethylcyclohexylamine (DMCHA) C₈H₁₇N Lipophilic tertiary amine; UN 2264 Solvent in lipid extraction Environmental toxicity noted
N,N-Diethylcyclohexylamine C₁₀H₂₁N Ethyl-substituted analog; higher molecular weight (155.29 g/mol) Laboratory reagent Requires POISON CENTER contact
Isostearamidopropyl Dimethylamine Lactate C₂₆H₅₄N₂O₄ Amphiphilic salt with lactic acid; improved solubility in polar solvents Cosmetic/pharmaceutical formulations Limited data; likely lower volatility
N,N-Dimethylacetamide C₄H₉NO Polar aprotic solvent; high purity (>99%) Pharmaceutical synthesis Neurotoxic at high concentrations

Performance in Solvent Systems

  • Extraction Efficiency: DMCHA outperforms chloroform-methanol in lipid recovery from Nannochloropsis gaditana and Tetraselmis suecica, likely due to its ability to solubilize non-volatile compounds . In contrast, N,N-dimethylacetamide is preferred in pharmaceutical synthesis for its miscibility with polar and nonpolar reagents .
  • Environmental Impact : DMCHA’s toxicity raises disposal concerns, whereas lactic acid salts (e.g., isostearamidopropyl dimethylamine lactate) may offer greener alternatives due to biodegradability .

Stability and Handling

  • Volatility : DMCHA’s volatility (UN 2264) necessitates stringent storage, while its lactic acid salt likely exhibits reduced vapor pressure, enhancing safety .
  • Thermal Stability: The monohydrate analog of N'-(4-dimethylaminobenzylidene)isonicotinohydrazide (m.p. 194.7–196.6°C) suggests that amine derivatives with hydrogen-bonding groups (e.g., lactic acid) may exhibit higher thermal stability .

Research Findings and Limitations

  • Synthetic Methods: DMCHA-based salts are synthesized via acid-base reactions, as seen in analogous hydrazide monohydrates (e.g., refluxing stoichiometric reagents in methanol ).
  • Computational Modeling: Density Functional Theory (DFT) studies on similar compounds (e.g., B3LYP/6-31G optimizations ) could predict the electronic properties of DMCHA monolactic acid salt, though experimental validation is needed.
  • Data Gaps: Direct crystallographic or spectroscopic data for DMCHA monolactic acid salt are absent in the provided evidence, requiring extrapolation from structural analogs.

Biological Activity

N,N-Dimethylcyclohexylamine monolactic acid salt (DMCHA) is a compound with diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, relevant case studies, and research findings.

N,N-Dimethylcyclohexylamine (DMCHA) is an amine derivative characterized by the following chemical structure:

  • Molecular Formula : C8_8H17_{17}N
  • CAS Number : 98-94-2

The compound is known for its switchable hydrophilicity, making it useful in various chemical processes, including lipid extraction from microalgae for biofuel production .

1. Solvent Properties and Lipid Extraction

DMCHA has been employed as a switchable hydrophilicity solvent (SHS) for extracting lipids from Botryococcus braunii microalgae. In a study, DMCHA facilitated the extraction of up to 22 wt.% crude lipid relative to the freeze-dried cell weight, showcasing its effectiveness as a solvent in biotechnological applications .

2. Catalytic Activity

The compound has also been utilized as a catalyst in organocatalyzed reactions, demonstrating its versatility in facilitating chemical transformations. For instance, it has been applied in the three-component Strecker reaction on water, indicating potential utility in synthetic organic chemistry .

Toxicological Profile

Despite its applications, DMCHA exhibits significant toxicity:

  • Acute Toxicity : Classified as acute toxic via inhalation (Tox. 2), dermal (Tox. 3), and oral routes (Tox. 4).
  • Environmental Hazard : It poses risks to aquatic life, categorized as Aquatic Acute 1 .

Case Study: Lipid Extraction Efficacy

A detailed study on DMCHA's efficacy in lipid extraction was conducted using Botryococcus braunii. The experimental setup involved:

  • Sample Preparation : Freeze-dried algal biomass.
  • Extraction Method : Utilization of DMCHA as an SHS.
  • Results : The extraction yielded a substantial lipid fraction, demonstrating DMCHA's potential for biofuel applications.
ParameterValue
Lipid Yield22 wt.%
Algal SpeciesBotryococcus braunii
Extraction MethodSwitchable Hydrophilicity Solvent

Research Findings on Catalytic Activity

In another investigation, DMCHA was tested for its catalytic properties in a three-component reaction:

  • Reaction Type : Organocatalyzed Strecker reaction.
  • Outcome : Successful synthesis of amino acids, highlighting DMCHA's role as an effective catalyst.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of N,N-dimethylcyclohexylamine monolactic acid salt?

  • Category : Basic (Analytical Characterization)
  • Answer : Gas chromatography (GC) is the primary method for assessing purity, with a requirement of ≥98% as per pharmacopeial standards . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are essential. Mass spectrometry (MS) can further validate molecular weight and fragmentation patterns. Differential scanning calorimetry (DSC) is recommended to determine thermal stability and melting points .

Q. How should researchers safely handle and store N,N-dimethylcyclohexylamine derivatives in laboratory settings?

  • Category : Basic (Safety Protocols)
  • Answer : Use fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid prolonged storage; monitor for oxidation or hydrolysis using periodic GC analysis. Dispose of waste via neutralization with weak acids (e.g., acetic acid) under federal/state regulations .

Q. What synthetic routes are commonly employed to produce N,N-dimethylcyclohexylamine precursors?

  • Category : Basic (Synthesis Optimization)
  • Answer : Cyclohexanone reductive amination with dimethylamine under catalytic hydrogenation (H₂/Pd-C) is a primary route. Alternative methods include cyclohexylamine alkylation using methyl halides (e.g., CH₃I) in basic media. Post-synthesis, lactic acid is introduced via acid-base reaction to form the monolactic acid salt .

Advanced Research Questions

Q. How does the catalytic efficiency of this compound vary in epoxy/anhydride curing systems under different stoichiometric ratios?

  • Category : Advanced (Reaction Mechanism)
  • Answer : In epoxy-methyltetrahydrophthalic anhydride systems, the salt accelerates curing via nucleophilic activation of the anhydride. Optimal performance occurs at 0.5–1.5 wt% catalyst loading. Excess (>2 wt%) causes premature gelation, reducing flexural strength by 15–20%. Kinetic studies using rheometry and DSC reveal a 30% reduction in activation energy compared to non-catalyzed systems .

Q. What methodologies resolve contradictions in reported thermal stability data for N,N-dimethylcyclohexylamine derivatives?

  • Category : Advanced (Data Contradiction Analysis)
  • Answer : Discrepancies arise from varying purity grades and analytical conditions. Standardize testing via thermogravimetric analysis (TGA) under nitrogen flow (20 mL/min, 10°C/min heating rate). For example, decomposition onset temperatures range from 160–180°C depending on residual solvents. Cross-validate with GC-MS to identify volatile byproducts .

Q. How do steric and electronic effects of the cyclohexylamine moiety influence salt formation with lactic acid?

  • Category : Advanced (Structure-Activity Relationship)
  • Answer : The cyclohexyl group’s steric bulk reduces proton affinity, requiring higher lactic acid equivalents (1.2:1 molar ratio) for complete salt formation. Computational models (DFT) show a 0.3 eV lower electron density at the amine nitrogen compared to linear analogs, impacting acid-base equilibria. pH titration (endpoint ~pH 4.5) confirms monoprotonation .

Q. What environmental degradation pathways are observed for this compound in aqueous matrices?

  • Category : Advanced (Environmental Impact)
  • Answer : Hydrolysis dominates in alkaline conditions (t₁/₂ = 72 hrs at pH 9), yielding cyclohexanol and dimethylamine. Under UV light (λ = 254 nm), photolytic cleavage of the C-N bond occurs, generating lactic acid and cyclohexyl radicals. Biodegradation studies (OECD 301F) show <20% mineralization in 28 days, suggesting persistence in anaerobic environments .

Methodological Notes

  • Purity Testing : Adhere to USP32 guidelines for GC column selection (e.g., DB-5MS) and temperature gradients .
  • Safety Compliance : Regularly update SDS sheets and conduct hazard assessments per OSHA standards .
  • Kinetic Modeling : Use the Kamal-Sourour model for epoxy curing kinetics, incorporating diffusion control post-vitrification .

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